Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with piperidine-3-carboxylic acid ethyl ester under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted piperidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can be hydrolyzed to release the active piperidine derivative, which can then interact with various biological targets.
Comparison with Similar Compounds
Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-4-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their functional groups.
Properties
CAS No. |
736979-92-3 |
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Molecular Formula |
C18H27NO4S |
Molecular Weight |
353.5g/mol |
IUPAC Name |
ethyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C18H27NO4S/c1-6-23-18(20)16-8-7-9-19(11-16)24(21,22)17-14(4)12(2)10-13(3)15(17)5/h10,16H,6-9,11H2,1-5H3 |
InChI Key |
FYFAIFOZTHGUNF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Origin of Product |
United States |
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